molecular formula C8H7N3O B3054041 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde CAS No. 57805-99-9

3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde

Cat. No. B3054041
CAS RN: 57805-99-9
M. Wt: 161.16 g/mol
InChI Key: YBSPMUOAPFEBPP-UHFFFAOYSA-N
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Description

“3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde” is a heterocyclic compound . It is part of the imidazopyridine class, which is known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Synthesis Analysis

The synthesis of imidazopyridines has been described in recent years using various catalysts . For instance, Dymińska obtained 7-methyl-3H-imidazo[4,5-c]pyridine from 5-methyl-3,4-diamino-pyridine in 100% formic acid . The reaction mixture was boiled under reflux for 6 hours .


Molecular Structure Analysis

The molecular structure of “3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde” can be represented by the SMILES string Cn1cnc2cc(C=O)cnc12 . The InChI key for this compound is LHPXLICKZJFQEY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde” include its molecular weight of 161.16 and its form as a solid .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Imidazo[1,2-a]pyridines have been synthesized in aqueous environments without deliberate addition of a catalyst. These compounds, including imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline, show potential in various chemical syntheses (Mohan, Rao, & Adimurthy, 2013).
  • Imidazo[4,5-b]pyridines are synthesized from aminoimidazolecarbaldehydes, with 4-Amino-1,2-dimethylimidazole-5-carbaldehyde being a key precursor. This process enables the creation of diverse imidazo[4,5-b]pyridine derivatives (Perandones & Soto, 1997).

Organic Synthesis and Catalysis

  • N,N-Substituted imidazo[1,5-a]pyridine carbenes react with aldehydes and dimethyl acetylenedicarboxylate, leading to the production of various aminofuran derivatives. This showcases the utility of imidazo[1,5-a]pyridine derivatives in organic synthesis (Pan et al., 2010).
  • The one-pot synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines using Fe3O4@SiO2–OSO3H as a catalyst demonstrates the catalytic application of these compounds (Maleki, 2014).

Chemical Analysis and Characterization

  • Studies on the molecular structure, vibrational energy levels, and potential energy distribution of various methyl-imidazo[4,5-b]pyridines provide insight into their chemical properties and potential applications (Lorenc et al., 2008).

Biological Activity and Synthesis

  • The synthesis of new 3-substituted heterocyclic compounds containing bridgehead nitrogen from 2-amino pyridine indicates potential biological activity. These compounds have shown strong activity against various bacteria and fungi, suggesting their potential in medicinal chemistry (Al-lami & Mahmoud, 2018).

Novel Synthesis Approaches

  • The synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction showcases innovative methods in creating complex molecules with potential applications in various fields (Bagdi, Basha, & Khan, 2015).

Mechanism of Action

The mechanism of action of imidazopyridines is diverse and depends on the specific derivative. They are known to play a crucial role in numerous disease conditions . For instance, they have been found to act as GABA A receptor positive allosteric modulators .

Future Directions

Imidazopyridines, including “3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde”, have wide-ranging applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research may focus on exploring their potential in treating various diseases, including infectious diseases like tuberculosis .

properties

IUPAC Name

3-methylimidazo[4,5-c]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-7-4-9-3-2-6(7)10-8(11)5-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSPMUOAPFEBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2)N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481911
Record name 3H-Imidazo[4,5-c]pyridine-2-carboxaldehyde, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57805-99-9
Record name 3H-Imidazo[4,5-c]pyridine-2-carboxaldehyde, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Employing the procedure of Example 10B and starting with 774 mg of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine (Preparation J2) and 584 mg of selenium dioxide in 30 ml of dioxane, there was obtained 442 mg of the desired product.
Quantity
774 mg
Type
reactant
Reaction Step One
Quantity
584 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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